molecular formula C11H10INO3 B5568809 3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime

3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime

Cat. No. B5568809
M. Wt: 331.11 g/mol
InChI Key: FZLYMGFCLKLDPD-NTUHNPAUSA-N
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Description

Synthesis Analysis

  • The synthesis of similar oxime compounds involves reactions with various precursors. For instance, Özay et al. (2013) described the synthesis of a related compound from 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene, characterized by spectroscopic techniques (Özay, H., Yıldız, M., Ünver, H., & Durlu, T. N. (2013).

Molecular Structure Analysis

Chemical Reactions and Properties

  • The chemical reactions of oximes and their derivatives can be complex. For example, Khatri and Samant (2015) explored the tandem sequence of reactions in the synthesis of methoxyphenyl derivatives, which could provide analogies for the reactivity of 3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime (Khatri, A. I., & Samant, S. D. (2015).

Physical Properties Analysis

  • The physical properties of oxime compounds, such as crystal structure and vibrational spectroscopy, can be examined, as demonstrated in the study by Ribeiro-Claro et al. (2002) on 2-methoxy-benzaldehyde (Ribeiro-Claro, P., Drew, M., & Félix, V. (2002).

Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Analysis

Oxime ether derivatives, including those structurally similar to the target compound, have been synthesized and analyzed to understand their crystal structures and electronic properties. Studies have utilized DFT optimized molecular geometries and examined intermolecular interactions and molecular electrostatic potential (MEP) surfaces. Such research aids in the development of materials with specific electronic and structural characteristics for various applications, including catalysis and material science (Dey et al., 2017).

Oxidation Reactions and Selective Functionalization

Research on the oxidation reactions of methoxy substituted benzyl phenyl sulfides demonstrates the capability of certain oxidants to effectuate selective functionalization, producing derivatives such as methoxy substituted benzaldehydes. This area of research is pertinent for the development of synthetic methodologies that facilitate the production of complex molecules from simpler precursors (Lai et al., 2002).

Spectroscopic and Docking Studies

Conformational, spectroscopic, and molecular docking studies on oxime molecules highlight the importance of understanding the interactions between such compounds and biological targets. These studies provide a foundation for the development of potential therapeutic agents or biomolecular probes (Kaya et al., 2018).

Catalysis and Polymerization

The role of oxime compounds in catalyzing polymerization reactions offers insights into the synthesis of branched and crosslinked polymers. This research is significant for materials science, where the control over polymer architecture can influence material properties (Han et al., 2012).

Electrochemical Applications

Studies on the preparation of iodide selective electrodes using modified carbon nanotubes demonstrate the application of oxime derivatives in enhancing sensor performance. Such research is vital for the development of sensitive and selective analytical tools for environmental monitoring and clinical diagnostics (Ghaedi et al., 2015).

properties

IUPAC Name

(NE)-N-[(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO3/c1-3-4-16-11-9(12)5-8(7-13-14)6-10(11)15-2/h1,5-7,14H,4H2,2H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLYMGFCLKLDPD-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NO)I)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/O)I)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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